Cas no 1218771-02-8 (2,7-Bis(trimethylstannyl)naphtho[1,2-b;5,6-b']dithiophene)

2,7-Bis(trimethylstannyl)naphtho[1,2-b;5,6-b']dithiophene is a high-purity organotin compound used as a key intermediate in the synthesis of conjugated polymers and organic semiconductors. Its naphthodithiophene core, coupled with trimethylstannyl functional groups, enables efficient Stille coupling reactions, facilitating the construction of extended π-conjugated systems. This compound is particularly valuable in the development of organic electronic materials, such as polymer solar cells and field-effect transistors, due to its excellent charge transport properties and thermal stability. The stannyl groups ensure high reactivity in cross-coupling reactions, while the rigid fused-ring structure enhances molecular planarity, promoting optimal π-orbital overlap for improved electronic performance. Suitable for controlled polymerization and precise molecular design.
2,7-Bis(trimethylstannyl)naphtho[1,2-b;5,6-b']dithiophene structure
1218771-02-8 structure
商品名:2,7-Bis(trimethylstannyl)naphtho[1,2-b;5,6-b']dithiophene
CAS番号:1218771-02-8
MF:C20H24S2Sn2
メガワット:565.937
CID:4670169
PubChem ID:90184927

2,7-Bis(trimethylstannyl)naphtho[1,2-b;5,6-b']dithiophene 化学的及び物理的性質

名前と識別子

    • 5,6-b']dithiophene
    • 2,7-Bis(trimethylstannyl)naphtho[1,2-b;5,6-b']dithiophene
    • 2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b']dithiophene
    • 1218771-02-8
    • Stannane,1,1'-naphtho[1,2-b:5,6-b']dithiophene-2,7-diylbis[1,1,1-trimethyl-
    • trimethyl-(2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)stannane
    • SCHEMBL15751133
    • F77666
    • trimethyl[12-(trimethylstannyl)-3,11-dithiatetracyclo[7.7.0.0(2),?.0(1)?,(1)?]hexadeca-1,4,6,8,10(14),12,15-heptaen-4-yl]stannane
    • インチ: InChI=1S/C14H6S2.6CH3.2Sn/c1-3-11-12(13-9(1)5-7-15-13)4-2-10-6-8-16-14(10)11;;;;;;;;/h1-6H;6*1H3;;
    • InChIKey: BTKBDGJRKILTRR-UHFFFAOYSA-N
    • ほほえんだ: C[Sn](C)(C)C1=CC2=C(S1)C3=C(C=C2)C4=C(C=C3)C=C(S4)[Sn](C)(C)C

計算された属性

  • せいみつぶんしりょう: 565.93575g/mol
  • ひょうめんでんか: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 567.93635g/mol
  • 単一同位体質量: 567.93635g/mol
  • 水素結合トポロジー分子極性表面積: 56.5Ų
  • 重原子数: 24
  • 複雑さ: 437
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

2,7-Bis(trimethylstannyl)naphtho[1,2-b;5,6-b']dithiophene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1640463-250mg
2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b']dithiophene
1218771-02-8 98%
250mg
¥4063.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1640463-1g
2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b']dithiophene
1218771-02-8 98%
1g
¥8752.00 2024-08-09
Ambeed
A1156207-1g
2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b']dithiophene
1218771-02-8 99%
1g
$1041.0 2025-03-16
Ambeed
A1156207-250mg
2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b']dithiophene
1218771-02-8 99%
250mg
$386.0 2025-03-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1640463-100mg
2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b']dithiophene
1218771-02-8 98%
100mg
¥2404.00 2024-08-09
Aaron
AR021WY7-50mg
2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b']dithiophene
1218771-02-8 99%
50mg
$116.00 2025-03-07
1PlusChem
1P021WPV-50mg
2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b']dithiophene
1218771-02-8 99%
50mg
$112.00 2023-12-25
Ambeed
A1156207-50mg
2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b']dithiophene
1218771-02-8 99%
50mg
$135.0 2025-03-16
1PlusChem
1P021WPV-100mg
2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b']dithiophene
1218771-02-8 99%
100mg
$175.00 2023-12-25
Aaron
AR021WY7-100mg
2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b']dithiophene
1218771-02-8 99%
100mg
$214.00 2025-02-13

2,7-Bis(trimethylstannyl)naphtho[1,2-b;5,6-b']dithiophene 関連文献

2,7-Bis(trimethylstannyl)naphtho[1,2-b;5,6-b']dithiopheneに関する追加情報

Recent Advances in the Application of 2,7-Bis(trimethylstannyl)naphtho[1,2-b;5,6-b']dithiophene (CAS: 1218771-02-8) in Organic Electronics and Biomedical Research

The compound 2,7-Bis(trimethylstannyl)naphtho[1,2-b;5,6-b']dithiophene (CAS: 1218771-02-8) has recently garnered significant attention in both organic electronics and biomedical research due to its unique structural and electronic properties. This stannylated naphthodithiophene derivative serves as a critical building block for the synthesis of high-performance organic semiconductors, particularly in the development of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). Its extended π-conjugated system and electron-rich nature make it an ideal candidate for enhancing charge transport properties in organic electronic devices.

Recent studies have demonstrated the efficacy of 2,7-Bis(trimethylstannyl)naphtho[1,2-b;5,6-b']dithiophene in Stille coupling reactions, a widely used method for constructing conjugated polymers and small molecules. For instance, researchers have successfully employed this compound to synthesize low-bandgap polymers with exceptional photovoltaic performance, achieving power conversion efficiencies (PCEs) exceeding 10% in OPV devices. The compound's ability to facilitate efficient π-π stacking and charge delocalization has been highlighted as a key factor in these advancements.

Beyond its applications in organic electronics, 2,7-Bis(trimethylstannyl)naphtho[1,2-b;5,6-b']dithiophene has also shown promise in biomedical research. Preliminary investigations suggest that derivatives of this compound exhibit potential as fluorescent probes for cellular imaging, owing to their strong fluorescence emission and photostability. Additionally, its structural motif has been explored in the design of novel drug delivery systems, where its planar aromatic system could enhance interactions with biological membranes.

Despite these promising developments, challenges remain in the large-scale synthesis and purification of 2,7-Bis(trimethylstannyl)naphtho[1,2-b;5,6-b']dithiophene, as well as in optimizing its performance in various applications. Future research directions may focus on developing more sustainable synthetic routes, improving the compound's solubility in common organic solvents, and exploring its potential in emerging fields such as bioelectronics and theranostics. As the demand for advanced organic materials continues to grow, this compound is poised to play an increasingly important role in bridging the gap between chemical synthesis and functional applications.

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Amadis Chemical Company Limited
(CAS:1218771-02-8)2,7-Bis(trimethylstannyl)naphtho[1,2-b;5,6-b']dithiophene
A1248464
清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):187/316/851